1-(3-Methylcyclopentyl)piperidine-3-carboxamide
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Overview
Description
1-(3-Methylcyclopentyl)piperidine-3-carboxamide is a compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic effects and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclopentyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the piperidine derivative with an appropriate carboxylic acid or its derivative.
Addition of the 3-Methylcyclopentyl Group: The 3-methylcyclopentyl group is introduced through alkylation reactions, where the piperidine derivative is reacted with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylcyclopentyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methylcyclopentyl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylcyclopentyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cathepsin K, an enzyme involved in bone resorption . The compound forms hydrogen bonds and hydrophobic interactions with key active-site residues of the enzyme, leading to its inhibition and subsequent effects on bone metabolism.
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxamide Derivatives: These compounds share a similar core structure but differ in the substituents attached to the piperidine ring.
N-Arylpiperidine-3-carboxamide Derivatives: These compounds have an aryl group attached to the piperidine ring and exhibit different biological activities.
Uniqueness
1-(3-Methylcyclopentyl)piperidine-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit cathepsin K and its potential therapeutic effects in bone-related diseases set it apart from other piperidine derivatives .
Properties
IUPAC Name |
1-(3-methylcyclopentyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9-4-5-11(7-9)14-6-2-3-10(8-14)12(13)15/h9-11H,2-8H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEINKPTFWVMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCCC(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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